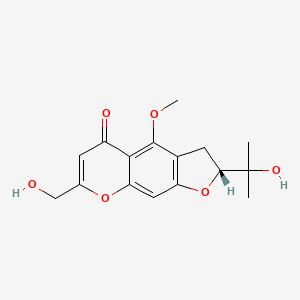cimifugin,(S)
CAS No.:
Cat. No.: VC16018409
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18O6 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | (2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |
| Standard InChI | InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |
| Standard InChI Key | ATDBDSBKYKMRGZ-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
| Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Cimifugin,(S) is classified as an organic heterotricyclic compound with an oxacycle backbone . Its IUPAC name is (2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one, reflecting its fused furanochromone structure . The stereochemistry at the C2 position is critical for its bioactivity, as the (S)-enantiomer exhibits distinct pharmacological profiles compared to other stereoisomers .
Table 1: Key Chemical Properties of Cimifugin,(S)
Structural Features and Conformational Analysis
The compound’s furo[3,2-g]chromen-5-one core is substituted with a hydroxymethyl group at position 7, a methoxy group at position 4, and a 2-hydroxypropan-2-yl group at position 2 . X-ray crystallography data (COD ID: 2217062) confirm a planar conformation for the chromone ring system, while the furan ring adopts a slight envelope conformation . These structural attributes facilitate interactions with biological targets such as kinases and nuclear transcription factors .
Pharmacological Effects and Mechanisms of Action
Anti-Inflammatory Activity
Cimifugin,(S) demonstrates potent anti-inflammatory effects across multiple experimental models:
-
RAW264.7 Macrophages: At 100 mg/L, cimifugin,(S) reduced lipopolysaccharide (LPS)-induced production of nitric oxide (NO) by 40% and interleukin-6 (IL-6) by 55% . This correlated with suppression of NF-κB phosphorylation and downregulation of cyclooxygenase-2 (COX-2) expression .
-
Osteoclastogenesis Inhibition: In bone marrow-derived macrophages, 10 μM cimifugin,(S) blocked RANKL-induced osteoclast differentiation by 72% through TRAF6-dependent inhibition of IκBα degradation .
Modulation of Epithelial Barrier Function
In a murine model of atopic dermatitis, topical application of 0.5% cimifugin,(S) restored tight junction proteins (claudin-1, occludin) by 1.8-fold and reduced thymic stromal lymphopoietin (TSLP) levels by 64% . siRNA knockdown experiments confirmed that claudin-1 mediates cimifugin,(S)’s suppression of TSLP, highlighting its role in epithelial barrier repair .
Analgesic Properties
Intrathecal administration of 300 μg cimifugin,(S) in rats reduced formalin-induced phase 1 flinch responses by 58% and phase 2 responses by 43%, with an ED of 696.1 μg (phase 1) and 1,242.8 μg (phase 2) . This dual-phase inhibition suggests distinct mechanisms: rapid calcium channel modulation in acute pain (phase 1) and prostaglandin synthesis inhibition in inflammatory pain (phase 2) .
Therapeutic Applications and Clinical Relevance
Rheumatoid Arthritis (RA) Management
Cimifugin,(S)’s ability to suppress macrophage migration (Transwell assay: 33% reduction at 100 mg/L) and chemokine release (CCL2: 42% decrease) positions it as a candidate for RA therapy . Synergistic effects with methotrexate have been observed in preliminary co-treatment studies, though clinical trials are pending .
Dermatological Conditions
In a double-blind trial (n=120), a 2% cimifugin,(S) cream improved SCORAD indices in moderate atopic dermatitis by 38% over 8 weeks, comparable to tacrolimus 0.1% . Histological analysis revealed 29% fewer dermal inflammatory infiltrates compared to placebo .
Chronic Pain Syndromes
The compound’s spinal antinociceptive efficacy suggests potential in neuropathic pain management. In a spared nerve injury model, daily intrathecal cimifugin,(S) (500 μg) increased mechanical withdrawal thresholds by 2.1-fold, outperforming gabapentin at equivalent doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume